4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a benzofuran, imidazole, and pyrrolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The imidazole and benzofuran rings can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzofuran and pyrrolone moieties can also contribute to the compound’s overall biological activity by interacting with various cellular components .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and exhibit similar biological activities.
Benzofuran derivatives: Compounds like amiodarone and psoralen share the benzofuran ring and have distinct pharmacological properties.
Pyrrolone derivatives: Compounds like thalidomide and lenalidomide share the pyrrolone ring and are known for their therapeutic effects
Uniqueness
What sets 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of functional groups, which allows it to interact with multiple biological targets and pathways, potentially leading to a broader range of applications and effects .
Properties
Molecular Formula |
C25H21N3O4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H21N3O4/c29-23(20-15-18-9-4-5-10-19(18)32-20)21-22(17-7-2-1-3-8-17)28(25(31)24(21)30)13-6-12-27-14-11-26-16-27/h1-5,7-11,14-16,22,30H,6,12-13H2 |
InChI Key |
LFXCJXUYMZMKJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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